Cas no 2160-24-9 (3,5-Dichloro-4-methylbenzene-1,2-diamine)

3,5-Dichloro-4-methylbenzene-1,2-diamine 化学的及び物理的性質
名前と識別子
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- 3,5-dichloro-4-methylbenzene-1,2-diamine
- 1,2-Diamino-3,5-dichloro-4-methylbenzene
- 3,5-Dichloro-4-methylbenzene-1,2-diamine
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- MDL: MFCD20695960
- インチ: 1S/C7H8Cl2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3
- InChIKey: CSJIMWXRWATVAJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1C)Cl)N)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 142
- トポロジー分子極性表面積: 52
3,5-Dichloro-4-methylbenzene-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2985430-0.25g |
3,5-dichloro-4-methylbenzene-1,2-diamine |
2160-24-9 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
Enamine | EN300-2985430-0.5g |
3,5-dichloro-4-methylbenzene-1,2-diamine |
2160-24-9 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
Enamine | EN300-2985430-0.1g |
3,5-dichloro-4-methylbenzene-1,2-diamine |
2160-24-9 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
Enamine | EN300-2985430-5.0g |
3,5-dichloro-4-methylbenzene-1,2-diamine |
2160-24-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-2985430-10g |
3,5-dichloro-4-methylbenzene-1,2-diamine |
2160-24-9 | 95% | 10g |
$4667.0 | 2023-09-06 | |
Enamine | EN300-2985430-5g |
3,5-dichloro-4-methylbenzene-1,2-diamine |
2160-24-9 | 95% | 5g |
$3147.0 | 2023-09-06 | |
1PlusChem | 1P00BPUE-10g |
1,2-Diamino-3,5-dichloro-4-methylbenzene |
2160-24-9 | 95% | 10g |
$5831.00 | 2023-12-19 | |
Aaron | AR00BQ2Q-250mg |
1,2-Diamino-3,5-dichloro-4-methylbenzene |
2160-24-9 | 95% | 250mg |
$765.00 | 2025-02-14 | |
Aaron | AR00BQ2Q-500mg |
1,2-Diamino-3,5-dichloro-4-methylbenzene |
2160-24-9 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
1PlusChem | 1P00BPUE-100mg |
1,2-Diamino-3,5-dichloro-4-methylbenzene |
2160-24-9 | 95% | 100mg |
$527.00 | 2023-12-19 |
3,5-Dichloro-4-methylbenzene-1,2-diamine 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
3,5-Dichloro-4-methylbenzene-1,2-diamineに関する追加情報
Introduction to 3,5-Dichloro-4-methylbenzene-1,2-diamine (CAS No. 2160-24-9)
3,5-Dichloro-4-methylbenzene-1,2-diamine, also known by its CAS number 2160-24-9, is a versatile organic compound with significant applications in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes two chlorine atoms, one methyl group, and two amino groups attached to a benzene ring. The combination of these functional groups endows the molecule with a range of chemical properties that make it valuable for various scientific and industrial purposes.
The molecular formula of 3,5-Dichloro-4-methylbenzene-1,2-diamine is C8H9Cl2N2, and its molecular weight is approximately 208.08 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its melting point ranges from 150°C to 155°C, making it suitable for use in a variety of chemical reactions and processes.
In the realm of chemical synthesis, 3,5-Dichloro-4-methylbenzene-1,2-diamine serves as an important intermediate in the preparation of more complex organic molecules. Its reactivity is primarily driven by the presence of the amino groups, which can participate in a wide array of reactions such as condensation, coupling, and substitution reactions. These reactions are crucial for the synthesis of pharmaceuticals, dyes, and other fine chemicals.
In pharmaceutical research, 3,5-Dichloro-4-methylbenzene-1,2-diamine has gained attention due to its potential as a lead compound for drug development. Recent studies have explored its biological activities and therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory properties. These derivatives are being investigated for their potential use in treating conditions such as arthritis and other inflammatory diseases.
Beyond anti-inflammatory properties, 3,5-Dichloro-4-methylbenzene-1,2-diamine has also been studied for its potential as an antiviral agent. A study published in Antiviral Research demonstrated that certain derivatives of this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). This finding opens up new avenues for the development of antiviral drugs that could address unmet medical needs.
The versatility of 3,5-Dichloro-4-methylbenzene-1,2-diamine extends to its use in the development of new materials. In materials science, this compound can be used as a building block for polymers with unique properties. For example, researchers at the University of California have synthesized conductive polymers using this diamine as a monomer. These polymers have potential applications in electronic devices and sensors due to their electrical conductivity and stability.
Safety considerations are an essential aspect when handling any chemical compound. While 3,5-Dichloro-4-methylbenzene-1,2-diamine is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to prevent skin contact and inhalation. Additionally, the compound should be stored in a cool, dry place away from incompatible substances.
In conclusion, 3,5-Dichloro-4-methylbenzene-1,2-diamine (CAS No. 2160-24-9) is a multifaceted organic compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it an invaluable tool for scientists and researchers working in these fields. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in future scientific advancements.
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